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molecular formula C9H10N2S B1375478 1-(1,3-Benzothiazol-6-yl)ethan-1-amine CAS No. 916201-65-5

1-(1,3-Benzothiazol-6-yl)ethan-1-amine

Cat. No. B1375478
M. Wt: 178.26 g/mol
InChI Key: ZOWXJJFJILFTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987269B2

Procedure details

Intermediate T′ was prepared from benzo[d]thiazole-6-carboxylic acid (T-1) following similar procedures for synthesizing intermediate D′-5 from D′-1, as described above, and intermediate D from D-4 as described above. MS (m/z): 179(M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[C:7]([CH2:10][NH2:11])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.S1C2C=C(C(O)=O)C=CC=2N=[CH:13]1.Cl.S1C2C=CN=CC=2C=C1CN>>[S:1]1[C:5]2[CH:6]=[C:7]([CH:10]([NH2:11])[CH3:13])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)C(=O)O
Step Two
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.S1C(=CC=2C=NC=CC21)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for synthesizing intermediate

Outcomes

Product
Name
Type
Smiles
S1C=NC2=C1C=C(C=C2)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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